An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde
An In-depth Technical Guide to 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde, also known as 3,5-dimethoxyphenylglyoxal, is a dicarbonyl compound with potential applications in organic synthesis and as a precursor for various heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its known (though limited) biological context. The information is presented to be a valuable resource for researchers in chemistry and drug development.
Chemical Properties and Identification
2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde is an aromatic alpha-keto aldehyde. It is commonly available and handled in its more stable hydrate form.
Table 1: Physicochemical Properties of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde Hydrate
| Property | Value | Source |
| CAS Number | 93506-72-0 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | Inferred from supplier data |
| Solubility | Soluble in organic solvents like dioxane and ethanol | Inferred from synthesis protocols of similar compounds |
Synthesis
The primary synthetic route to 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde involves the oxidation of the corresponding acetophenone, 3',5'-dimethoxyacetophenone. A common and effective oxidizing agent for this transformation is selenium dioxide (SeO₂).
Synthesis Workflow
Caption: General workflow for the synthesis of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde hydrate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous aryl glyoxals.[2][3]
Materials:
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3',5'-Dimethoxyacetophenone
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Selenium Dioxide (SeO₂)
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1,4-Dioxane
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Water
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Silica Gel for column chromatography
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Ethyl acetate
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Hexanes
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3',5'-dimethoxyacetophenone (1 equivalent) in a mixture of 1,4-dioxane and water (e.g., 10:1 v/v).
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Addition of Oxidant: To this suspension, add selenium dioxide (1.1 to 1.5 equivalents).
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Reaction: Heat the reaction mixture to reflux and maintain for 3-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A black precipitate of elemental selenium will form as the reaction proceeds.
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Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the precipitated selenium. Wash the filter cake with a small amount of dioxane or ethyl acetate.
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Extraction and Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be dissolved in ethyl acetate and washed with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde hydrate as a solid.
Spectroscopic Data
While specific, experimentally verified spectra for 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde are not widely published, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Bands |
| ¹H NMR | * Aldehydic Proton (CHO): ~9.5-10.0 ppm (singlet) * Aromatic Protons (Ar-H): ~6.5-7.5 ppm (multiplets) * Methoxy Protons (OCH₃): ~3.8-4.0 ppm (singlet, 6H) * Hydrate Protons (if present): Broad singlet, variable chemical shift |
| ¹³C NMR | * Ketone Carbonyl (C=O): ~190-200 ppm * Aldehyde Carbonyl (CHO): ~185-195 ppm * Aromatic Carbons (C-O): ~160 ppm * Other Aromatic Carbons: ~105-135 ppm * Methoxy Carbon (OCH₃): ~55-60 ppm |
| IR (Infrared) | * C=O Stretching (Ketone and Aldehyde): ~1680-1720 cm⁻¹ (strong) * C-H Stretching (Aldehyde): ~2720 and 2820 cm⁻¹ (medium) * C-O Stretching (Ether): ~1050-1250 cm⁻¹ (strong) * O-H Stretching (Hydrate): Broad band around 3200-3500 cm⁻¹ |
| Mass Spectrometry | * [M]+: Expected at m/z = 194.05 (for the anhydrous form) |
Biological Activity and Potential Applications
Currently, there is a lack of specific studies on the biological activity of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde. However, the biological activities of related acetaldehyde and dimethoxy/trimethoxy-substituted phenolic compounds have been investigated, which may provide some context for future research.
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Acetaldehyde Cytotoxicity: Acetaldehyde, the simplest aldehyde, is known to induce cytotoxicity through mechanisms such as the inhibition of Akt activation and the induction of oxidative stress.[4][5][6][7] It can also trigger mitochondrial dysfunction and overactive mitophagy.[6]
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Antimicrobial and Antioxidant Potential of Related Compounds: Various natural and synthetic methoxyphenol compounds have demonstrated antimicrobial and antioxidant activities.[8][9][10] For instance, some dimethoxy and trimethoxy-substituted compounds have shown potential as antimicrobial agents. The presence of the dimethoxy phenyl moiety in the target molecule suggests that it could be a candidate for similar biological evaluations.
Logical Relationship of Potential Biological Investigation
Caption: A proposed workflow for the biological evaluation of 2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde.
Conclusion
2-(3,5-Dimethoxyphenyl)-2-oxo-acetaldehyde is a readily synthesizable compound with potential for further investigation. This guide provides the foundational chemical information and a detailed synthetic protocol to facilitate its use in research. While direct biological data is currently scarce, the known activities of related compounds suggest that it may be a valuable molecule for screening in various biological assays, particularly in the areas of cytotoxicity and antimicrobial research. Further studies are warranted to fully elucidate its spectroscopic properties and explore its potential applications in drug discovery and development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. 3,4-Dimethoxyphenylglyoxal hydrate | 1138011-18-3 | Benchchem [benchchem.com]
- 3. Selenium dioxide - Wikipedia [en.wikipedia.org]
- 4. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetaldehyde induces similar cytotoxic and genotoxic risks in BEAS-2B cells and HHSteCs: involvement of differential regulation of MAPK/ERK and PI3K/AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetaldehyde Induces Cytotoxicity via Triggering Mitochondrial Dysfunction and Overactive Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetaldehyde Induces Cytotoxicity of SH-SY5Y Cells via Inhibition of Akt Activation and Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes [mdpi.com]
- 9. Antibacterial Activity of 2-(3',5'-Dibromo-2'-methoxyphenoxy)-3,5- dibromophenol Isolated from Phyllospongia papyracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
